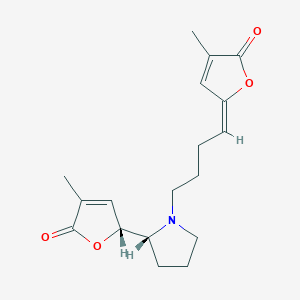

Pandamarilactonine A

Description

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(5E)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |

InChI |

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16-/m1/s1 |

InChI Key |

HSICZNIIIPFAAO-KOBNLHKSSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C |

Canonical SMILES |

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Pandamarilactonine A in Pandanus amaryllifolius: A Technical Guide for Researchers

An in-depth exploration of the isolation, structural characterization, and putative biological signaling pathways of Pandamarilactonine A, a novel alkaloid from the leaves of Pandanus amaryllifolius. This document serves as a technical resource for researchers, scientists, and professionals in drug development.

Abstract

This compound, a pyrrolidine-type alkaloid, was first isolated from the leaves of Pandanus amaryllifolius. Its discovery has opened new avenues for phytochemical research and drug discovery, particularly in the realm of antimicrobial agents. This technical guide provides a comprehensive overview of the methodologies employed in the isolation and structural elucidation of this compound, alongside an analysis of its potential biological activities and associated signaling pathways based on available in-silico and related experimental data.

Introduction

Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant has been a subject of phytochemical investigation, leading to the discovery of a diverse array of bioactive compounds, including several alkaloids. Among these, this compound has emerged as a compound of interest due to its significant antimicrobial properties. This guide synthesizes the available scientific literature to provide a detailed technical overview for researchers interested in this novel natural product.

Isolation of this compound

The isolation of this compound from the leaves of Pandanus amaryllifolius involves a multi-step process combining extraction and chromatographic techniques.

Experimental Protocol: Extraction and Preliminary Separation

A general protocol for the extraction of alkaloids from P. amaryllifolius leaves is as follows:

-

Plant Material Preparation: Air-dried and ground leaves of P. amaryllifolius are used as the starting material.

-

Extraction: The ground leaves are percolated with methanol at room temperature. The resulting filtrate is concentrated under reduced pressure to yield a crude methanolic extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (DCM) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 8-10) and re-extracted with DCM. The organic layer, now containing the free alkaloids, is concentrated to give the crude alkaloid extract.[1]

Experimental Protocol: Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a series of chromatographic steps:

-

Silica Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform (CHCl₃) and methanol (MeOH) can be used. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions enriched with this compound are further purified using preparative TLC on silica gel plates with an appropriate solvent system (e.g., a mixture of CHCl₃ and MeOH).

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (RP-HPLC). A C18 column with a gradient of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA), can be employed to yield pure this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: NMR Spectral Data for this compound

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Pyrrolidine Ring | ||

| 2' | 3.18 (ddd, J = 7.4, 6.6, 6.6) | 60.5 |

| 3' | 1.80-1.95 (m) | 25.4 |

| 4' | 1.80-1.95 (m) | 29.8 |

| 5' | 3.05 (m), 3.35 (m) | 46.2 |

| α,β-Unsaturated γ-Lactone Moiety | ||

| 2 | - | 174.3 |

| 3 | - | 130.7 |

| 4 | 7.13 (ddd, J = 1.6, 1.6, 0.8) | 147.7 |

| 5 | 4.73 (ddd, J = 6.6, 1.9, 1.6) | 83.8 |

| 6 | 1.93 (s) | 10.7 |

Note: NMR data is based on literature reports and may vary slightly depending on the solvent and instrument used. The full assignment of all protons and carbons requires detailed 2D NMR analysis (COSY, HSQC, HMBC).

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is used to determine the exact molecular weight and elemental composition of the molecule.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity, particularly against the bacterium Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 125 | >500 |

| Pseudomonas aeruginosa | 15.6 | 31.25 |

| Staphylococcus aureus | 500 | 500 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from Laluces et al., 2015.[1]

Putative Signaling Pathway Interactions

While direct experimental evidence for the signaling pathways modulated by pure this compound is still emerging, in-silico and related studies suggest potential interactions with key cellular targets.

An in-silico docking study has suggested that this compound may interact with proteins involved in cholesterol homeostasis and lipid metabolism:

-

HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol biosynthesis. The in-silico model suggests a potential inhibitory interaction.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): A nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The study indicates a possible agonistic interaction.

-

Niemann-Pick C1-Like 1 (NPC1L1): A protein that is critical for the intestinal absorption of cholesterol. The in-silico data suggests a potential binding interaction.

These computational predictions provide a basis for future experimental validation to confirm the role of this compound in regulating these pathways.

A study on a polyphenol-rich extract of P. amaryllifolius has indicated a potential modulatory effect on the AMPK/AKT/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and survival. While this finding is not directly attributed to this compound, it suggests that compounds from this plant may influence this critical cellular pathway. Further research is needed to determine if this compound contributes to this activity.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Putative Signaling Interactions

Caption: Putative signaling interactions of this compound.

Conclusion

The discovery of this compound in Pandanus amaryllifolius highlights the potential of natural products as sources of novel therapeutic agents. This technical guide provides a consolidated resource for researchers, detailing the established methods for its isolation and characterization. The preliminary data on its biological activities, particularly its antimicrobial effects and potential interactions with key signaling pathways, warrant further investigation. Future research should focus on validating the in-silico predictions through in-vitro and in-vivo studies to fully elucidate the mechanism of action of this compound and its potential for drug development.

References

A Technical Guide to the Isolation of Pandamarilactonine A from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Pandamarilactonine A, a pyrrolidine alkaloid, from its primary plant source, Pandanus amaryllifolius. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow to aid in the replication and further investigation of this compound.

Plant Source and Extraction

This compound is naturally found in the leaves of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asian cuisine and traditional medicine. The initial step in isolating this alkaloid involves the extraction from the plant material. Two primary methods have been reported: percolation with methanol and maceration with ethanol, both followed by an acid-base extraction to separate the alkaloidal fraction.

Table 1: Summary of Extraction Parameters and Yields

| Parameter | Method 1 (Laluces et al., 2015) | Method 2 (Takayama et al., 2001) |

| Plant Material | 1.1 kg of air-dried, ground leaves | 8.0 kg of fresh young leaves |

| Extraction Solvent | 7 L of distilled Methanol | 20 L of Ethanol (x3) |

| Extraction Method | Percolation for 3 days | Maceration |

| Crude Extract Yield | 195 g | 201 g |

| Crude Alkaloidal Fraction Yield | Not specified | 10.03 g |

| Final Yield of this compound | 11 mg | Not specified |

Experimental Protocols

General Reagents and Equipment

-

Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Hexane

-

Sulfuric Acid (H₂SO₄), Sodium Carbonate (Na₂CO₃), Ammonium Hydroxide (NH₄OH)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Protocol 1: Methanol Percolation and Column Chromatography

This protocol is adapted from the work of Laluces et al. (2015).

Step 1: Extraction

-

Percolate 1.1 kg of air-dried and ground leaves of P. amaryllifolius with 7 L of distilled methanol for three consecutive days.

-

Combine the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract (approximately 195 g).

Step 2: Acid-Base Extraction

-

Dissolve the crude extract in 1M H₂SO₄.

-

Partition the acidic solution with dichloromethane (DCM) three times to remove non-alkaloidal components. Discard the organic layers.

-

Basify the aqueous layer to pH 8 with the addition of Na₂CO₃.

-

Extract the basified solution with DCM. Collect the organic layers and concentrate them under reduced pressure to obtain the crude alkaloidal extract.

Step 3: Purification by Column Chromatography

-

Subject the crude alkaloidal extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of increasing methanol in chloroform.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and pool the fractions based on their TLC profiles into five main fractions (PA-1 to PA-5).

-

Subject the fraction containing this compound (in this case, PA-2) to further column chromatography using a mobile phase of hexane:ethyl acetate (4:6).

-

This final purification step should yield purified this compound (approximately 11 mg).

Protocol 2: Ethanol Maceration and Acid-Base Extraction

This protocol is based on the methodology described by Takayama et al. (2001).

Step 1: Extraction

-

Macerate 8.0 kg of fresh young leaves of P. amaryllifolius with 20 L of ethanol. Repeat this process three times.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude extract (approximately 201 g).

Step 2: Acid-Base Extraction

-

Partition the crude extract between diethyl ether (Et₂O) and 5% aqueous H₂SO₄.

-

Separate the aqueous layer and basify it with concentrated ammonium hydroxide to a pH of 10.

-

Exhaustively extract the alkaline solution with chloroform (CHCl₃).

-

Dry the combined organic layers over magnesium sulfate (MgSO₄) and evaporate the solvent to give the crude alkaloidal fraction (approximately 10.03 g).

Characterization of this compound

The structure and purity of the isolated this compound are typically confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR & ¹³C NMR | Specific chemical shifts and coupling constants are used to elucidate the structure. While a complete dataset is not readily available in a single public source, key structural features can be confirmed by comparing recorded spectra with published data. |

| High-Resolution Mass Spectrometry (HR-MS) | Used to determine the exact mass and molecular formula of the compound. |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes.

Unraveling the Molecular Architecture of Pandamarilactonine A: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide on the chemical structure elucidation of Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies and data integral to the characterization of novel natural products. The elucidation of this compound's structure, a process involving extensive spectroscopic analysis and confirmed by total synthesis, showcases a compelling case study in modern natural product chemistry, including the revision of its initially proposed stereochemistry.

Spectroscopic Data and Structural Characterization

The foundational step in elucidating the structure of this compound involved a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) established the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy provided the framework for its complex structure.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were pivotal in assembling the molecular puzzle of this compound. The chemical shifts and coupling constants provided the necessary information to define the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.31 | m | |

| 3α | 1.85 | m | |

| 3β | 2.25 | m | |

| 4α | 1.70 | m | |

| 4β | 2.05 | m | |

| 5 | 3.50 | m | |

| 7 | 7.10 | q | 1.5 |

| 8-Me | 1.90 | d | 1.5 |

| 10' | 5.95 | s | |

| 11'-Me | 1.88 | s | |

| 14 | 3.25 | m | |

| 15α | 1.95 | m | |

| 15β | 2.35 | m | |

| 16α | 2.50 | m | |

| 16β | 2.80 | m |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 65.4 |

| 3 | 28.7 |

| 4 | 25.9 |

| 5 | 58.2 |

| 6 | 135.8 |

| 7 | 142.1 |

| 8 | 172.5 |

| 8-Me | 9.8 |

| 9' | 170.3 |

| 10' | 118.2 |

| 11' | 148.9 |

| 11'-Me | 10.5 |

| 13 | 174.1 |

| 14 | 55.6 |

| 15 | 30.1 |

| 16 | 32.5 |

Experimental Protocols

The structure elucidation of this compound was a multi-faceted process involving isolation, spectroscopic analysis, and ultimately, total synthesis for stereochemical confirmation.

Isolation of this compound

The isolation of this compound from the leaves of Pandanus amaryllifolius followed a standard natural product extraction and purification workflow.

Spectroscopic Analysis

The structural backbone of this compound was pieced together using a suite of NMR experiments.

-

¹H NMR: Provided information on the proton environment and their coupling patterns.

-

¹³C NMR: Revealed the number of distinct carbon atoms and their chemical environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiated between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identified proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons, which was crucial for connecting different structural fragments.

Revision of Stereochemistry by Total Synthesis

Initial spectroscopic analysis led to a proposed relative stereochemistry for this compound. However, subsequent total synthesis of the proposed structure and its diastereomers revealed a discrepancy with the natural product. This led to a revision of the relative stereochemistry, a critical step in finalizing the correct structure.

The synthetic route provided unambiguous proof of the connectivity and the correct spatial arrangement of the atoms.

Structural Elucidation Logic

The process of determining the structure of this compound followed a logical progression from initial data acquisition to final structural confirmation.

Conclusion

The elucidation of this compound's chemical structure is a testament to the power of modern spectroscopic techniques combined with the definitive proof offered by total synthesis. This rigorous approach not only established the molecule's planar structure but also corrected its initial stereochemical assignment. The detailed data and methodologies presented herein serve as a valuable resource for the natural product chemistry and drug discovery communities.

The Stereochemical Landscape of Pandamarilactonine A and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of Pandamarilactonine A, a pyrrolidine alkaloid isolated from Pandanus amaryllifolius, and its known isomers. A critical revision of the initially proposed stereostructures highlights the importance of total synthesis in the definitive structural elucidation of complex natural products. This document outlines the revised stereochemical assignments, presents key quantitative data, details relevant experimental methodologies, and explores the initial findings on the biological activities of these compounds.

Revision of Stereochemistry through Total Synthesis

Initial spectroscopic analysis led to a preliminary assignment of the relative stereochemistry of this compound and its diastereomer, Pandamarilactonine B. However, these assignments were later revised based on the total synthesis of Pandamarilactonine C, a related alkaloid, and this compound itself.[1][2] This synthetic work was crucial in establishing the correct relative configurations of the stereocenters within these molecules.

This compound and B are diastereomers, as are Pandamarilactonine C and D.[3] The synthesis confirmed the erythro and threo forms of these isomers, leading to a reassignment of the initial proposals.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its isomers based on available literature. This data is essential for the identification and differentiation of these closely related compounds.

| Compound | Molecular Formula | Specific Optical Rotation [α]D | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) |

| This compound | C₁₇H₂₃NO₄ | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| Pandamarilactonine B | C₁₇H₂₃NO₄ | Racemic[4] | Data not available in snippets | Data not available in snippets |

| Pandamarilactonine C | C₁₇H₂₃NO₄ | Data not available in snippets | Data not available in snippets | Data not available in snippets |

| Pandamarilactonine D | C₁₇H₂₃NO₄ | Data not available in snippets | Data not available in snippets | Data not available in snippets |

Note: Detailed NMR chemical shifts and coupling constants are often found in the supporting information of the primary literature and were not fully available in the search results.

Stereochemical Relationships

The relationship between this compound and its isomers is defined by the stereochemistry at multiple chiral centers. The following diagram illustrates the isomeric relationships.

Caption: Isomeric relationships of Pandamarilactonines A, B, C, and D.

Experimental Protocols

The structural elucidation and synthesis of Pandamarilactonines involve several key experimental techniques. Below are generalized methodologies based on the literature.

Isolation of Pandamarilactonines

A typical isolation protocol from Pandanus amaryllifolius leaves involves the following steps:

Caption: Generalized workflow for the isolation of Pandamarilactonines.

-

Extraction: The air-dried and ground leaves are percolated with methanol. The resulting filtrate is concentrated to yield a crude extract.[5]

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (DCM) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with Na₂CO₃) and re-extracted with DCM to isolate the crude alkaloids.[5]

-

Chromatography: The crude alkaloid extract is subjected to various chromatographic techniques, such as silica gel column chromatography, to separate the individual Pandamarilactonine isomers.

Structural Elucidation

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Optical Rotation: Measurement of the specific optical rotation helps in characterizing the chirality of the molecules.

Total Synthesis for Stereochemical Confirmation

The definitive stereochemistry was established through total synthesis. A key synthetic approach involves a biomimetic route.[4] While specific reagents and conditions vary between different synthetic strategies, a general workflow often includes:

-

Chiral Pool Synthesis: Starting from a known chiral molecule to control the absolute stereochemistry.

-

Key Coupling Reactions: Formation of the core pyrrolidine and lactone rings through strategic bond formations.

-

Spectroscopic Comparison: The NMR spectra and other analytical data of the synthetic product are compared with those of the natural product to confirm the structure and stereochemistry.

Biological Activity of this compound and Isomers

Preliminary studies have begun to explore the biological potential of this compound and its isomers.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity. In a microtiter plate diffusion assay, it was found to be the most active among the tested isolates from P. amaryllifolius against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL.[6][7]

Potential Antidyslipidemic Activity (In Silico)

An in silico study investigated the potential of this compound and B as antidyslipidemic agents. The study predicted that these alkaloids could interact with key proteins involved in cholesterol metabolism: 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, peroxisome proliferator-activated receptor alpha (PPARα), and Niemann-Pick C1-Like 1 (NPC1L1).[8] this compound showed favorable binding energies for all three targets.[8]

The following diagram illustrates the putative signaling pathways based on these in silico findings.

Caption: In silico predicted interactions of this compound with key proteins in lipid metabolism.

It is important to note that these are computational predictions and require experimental validation to confirm the mechanism of action.

Conclusion

The study of this compound and its isomers serves as a compelling case for the synergistic use of modern spectroscopic techniques and total synthesis in natural product chemistry. The revision of the initial stereochemical assignments underscores the challenges in characterizing complex molecules and the power of synthetic chemistry to provide definitive answers. While the biological activities of these compounds are still in the early stages of investigation, the initial findings on their antimicrobial and potential antidyslipidemic properties suggest that they may be valuable lead compounds for future drug development. Further research is warranted to fully elucidate their biological mechanisms and therapeutic potential.

References

- 1. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. japsonline.com [japsonline.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. phcogj.com [phcogj.com]

The Enigmatic Pathway to Pandamarilactonine A: A Deep Dive into its Proposed Biosynthesis

For Immediate Release

Taoyuan, Taiwan – November 11, 2025 – Pandamarilactonine A, a pyrrolidine alkaloid isolated from the fragrant leaves of Pandanus amaryllifolius, has garnered significant interest for its unique chemical structure and potential biological activities. While its total synthesis has been achieved, the natural biosynthetic pathway within the plant remains a subject of scientific exploration. This technical guide synthesizes the current understanding of the proposed biosynthesis of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

A Plausible Biosynthetic Route

Based on the structural analysis of co-isolated Pandanus alkaloids and biomimetic synthesis studies, a plausible biosynthetic pathway for this compound has been proposed.[1][2] The biosynthesis is thought to commence from the non-proteinogenic amino acid, 4-hydroxy-4-methylglutamic acid.

The proposed pathway involves a key intermediate, pandanamine.[3] This symmetrical molecule is believed to be formed from two molecules of a 4-hydroxy-4-methylglutamic acid derivative. The formation of pandanamine sets the stage for a series of cyclization and rearrangement reactions to yield the characteristic γ-alkylidene-α,β-unsaturated-γ-lactone and pyrrolidine moieties of this compound.

While this proposed pathway provides a logical framework for the formation of this compound, it is important to note that the specific enzymes and genes responsible for catalyzing these transformations in Pandanus amaryllifolius have not yet been identified or characterized. Recent transcriptome analyses of P. amaryllifolius have generated a wealth of genetic data, but this information has not yet been specifically mined to identify candidate genes for alkaloid biosynthesis.[4][5][6]

Quantitative Data

Currently, there is a notable absence of quantitative data regarding the biosynthesis of this compound in the scientific literature. Key metrics such as the kinetic parameters of the involved enzymes, in vivo or in vitro production yields, and precursor-to-product conversion rates have not been reported. The following table illustrates the types of data that are needed to advance our understanding of this pathway.

| Data Point | Value | Unit | Method of Determination | Reference |

| Enzyme Kinetics (e.g., Km, kcat) | Not Available | - | Enzyme Assays | - |

| Precursor Concentration in P. amaryllifolius | Not Available | - | Metabolomic Analysis | - |

| This compound Yield in P. amaryllifolius | Not Available | - | Metabolomic Analysis | - |

| Precursor Conversion Efficiency | Not Available | % | Isotopic Labeling Studies | - |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet established, as the pathway itself is still putative. However, based on standard methodologies in natural product biosynthesis research, a general workflow can be proposed.

The initial steps would involve the isolation and structural confirmation of this compound and related alkaloids from P. amaryllifolius. Subsequent precursor feeding studies using isotopically labeled 4-hydroxy-4-methylglutamic acid could validate its role as a primary building block.

A crucial next step would be to leverage the existing transcriptome data of P. amaryllifolius. By searching for genes homologous to known alkaloid biosynthetic enzymes (e.g., methyltransferases, oxidoreductases, cyclases) and performing co-expression analysis with alkaloid accumulation patterns, candidate genes for the pathway can be identified.

These candidate genes would then be cloned and heterologously expressed (e.g., in E. coli or yeast) to produce the corresponding enzymes. In vitro assays with the purified enzymes and the proposed biosynthetic intermediates would be necessary to confirm their catalytic activity and substrate specificity. Finally, gene silencing techniques such as RNA interference (RNAi) in P. amaryllifolius targeting the candidate genes, followed by metabolite profiling, could provide in vivo evidence for their role in this compound biosynthesis.

Signaling Pathways

To date, no specific signaling pathways that regulate the biosynthesis of this compound have been reported. Research into the influence of phytohormones, stress responses, or developmental cues on the production of this alkaloid is a promising area for future investigation.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound presents an exciting challenge for the scientific community. Future research efforts should focus on integrating genomic and metabolomic data to identify the key enzymatic steps and their corresponding genes. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but may also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and proposed biosynthesis of Pandamarilactonine A and its structurally related alkaloids. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this promising class of bioactive compounds.

Executive Summary

This compound and a diverse array of related alkaloids are predominantly isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely cultivated in Southeast Asia for its aromatic properties.[1][2] These compounds, characterized by their complex pyrrolidine and piperidine lactone structures, have garnered significant interest due to their potential pharmacological activities. This document summarizes the known alkaloidal constituents isolated from P. amaryllifolius, details the experimental methodologies for their extraction and purification, and presents a plausible biosynthetic pathway. Furthermore, it touches upon the hypothetical signaling interactions of these alkaloids, paving the way for future research into their mechanism of action.

Data Presentation: Alkaloids from Pandanus amaryllifolius

The following tables provide a structured summary of the various alkaloids isolated from Pandanus amaryllifolius. While comprehensive quantitative yield data is not consistently available in the cited literature, the tables list the known compounds to facilitate a comparative overview. The yields, where reported, are highly dependent on the specific extraction and purification methods employed and the geographical source of the plant material.

Table 1: Pandamarilactonine-Type and Related Alkaloids

| Alkaloid Name | Plant Part | Reference |

| This compound | Leaves | [2] |

| Pandamarilactonine B | Leaves | [2] |

| Pandamarilactonine C | Leaves | [3] |

| Pandamarilactonine D | Leaves | [3] |

| Pandamarilactonine H | Roots | [4][5] |

| N-Acetylnorthis compound | Aerial Parts | [1] |

| N-Acetylnorpandamarilactonine B | Aerial Parts | [1] |

Table 2: Other Major Alkaloids Isolated from Pandanus amaryllifolius

| Alkaloid Name | Plant Part | Reference |

| Pandalizine A | Aerial Parts | [1] |

| Pandalizine B | Aerial Parts | [1] |

| Pandanmenyamine | Aerial Parts | [1] |

| Pandamarilactone 2 | Aerial Parts | [1] |

| Pandamarilactone 3 | Aerial Parts | [1] |

| 5(E)-Pandamarilactonine-32 | Aerial Parts | [1] |

| Pandalactone | Aerial Parts | [1] |

| Pandanamine | Leaves | [2] |

| Pandanusine B | Not Specified | [6] |

Experimental Protocols

The isolation of this compound and its related alkaloids from P. amaryllifolius generally involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methodologies described in the literature. For precise experimental details, it is imperative to consult the full-text of the cited research articles.

Plant Material Collection and Preparation

Fresh or air-dried leaves and roots of Pandanus amaryllifolius are collected. The plant material is typically ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with an organic solvent, most commonly ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure the complete extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other non-basic secondary metabolites.

-

The crude extract is dissolved in a biphasic system of an organic solvent (e.g., diethyl ether or chloroform) and an acidic aqueous solution (e.g., 5% sulfuric acid or hydrochloric acid).

-

The mixture is thoroughly shaken, and the layers are separated. The alkaloids, being basic, are protonated and dissolve in the aqueous acidic layer.

-

The aqueous layer is then basified, typically with ammonia solution or sodium hydroxide, to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture that requires further separation and purification using various chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for the initial separation of the alkaloids. The crude alkaloid mixture is loaded onto a silica gel column. The separation is achieved by eluting the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions obtained from column chromatography that contain a mixture of closely related alkaloids can be further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For the final purification of individual alkaloids to a high degree of purity, reversed-phase or normal-phase HPLC is often employed.

Structure Elucidation

The structures of the isolated pure alkaloids are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of this compound and related alkaloids is proposed to originate from amino acid precursors, with 4-hydroxy-4-methylglutamic acid being a key starting material. The symmetrical diamine, pandanamine, is a crucial intermediate in the formation of many of these alkaloids.[7][8]

Caption: Plausible biosynthetic pathway of Pandanus alkaloids.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound and related alkaloids.

Caption: General workflow for isolating Pandanus alkaloids.

Hypothetical Signaling Interactions

An in-silico study has suggested potential interactions of this compound and related alkaloids with key proteins involved in metabolic pathways. This diagram illustrates these hypothetical interactions, which require experimental validation.

Caption: In-silico predicted targets of Pandanus alkaloids.

Conclusion and Future Directions

Pandanus amaryllifolius stands as the sole identified natural source of this compound and its diverse structural analogs. The isolation of these intricate molecules relies on established phytochemical techniques, yet there is a need for more standardized reporting of quantitative yields to allow for better comparison across studies. The proposed biosynthetic pathway provides a logical framework for understanding the formation of these alkaloids, and further research is warranted to identify the specific enzymes involved. The exploration of the pharmacological activities of these compounds is still in its nascent stages. The in-silico findings of potential interactions with metabolic pathway proteins are intriguing and necessitate experimental validation through in vitro and in vivo studies to elucidate their true therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of natural product science.

References

- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pandamarilactonine A: A Promising Antidyslipidemic Agent Explored Through In Silico and In Vivo Approaches

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the emerging evidence supporting the potential of Pandamarilactonine A as a novel therapeutic agent for dyslipidemia. Drawing upon available in silico and in vivo research, this document details the proposed mechanisms of action, summarizes key quantitative findings, and outlines the experimental protocols used to investigate this natural compound. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antidyslipidemic drugs.

Introduction to Dyslipidemia and the Therapeutic Potential of Natural Products

Dyslipidemia is a metabolic disorder characterized by an abnormal amount of lipids (e.g., triglycerides, cholesterol, and/or fat phospholipids) in the blood. It is a major risk factor for the development of cardiovascular diseases (CVD), which remain a leading cause of morbidity and mortality worldwide. While existing therapies, such as statins, have proven effective in managing dyslipidemia, there is a continuing need for novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a rich source of new drugs and continue to offer promising candidates for the treatment of various diseases, including metabolic disorders. This compound, an alkaloid isolated from Pandanus amaryllifolius Roxb., has recently garnered attention for its potential antidyslipidemic properties.

This compound: An Overview

This compound is a pyrrolidine alkaloid that has been identified as one of the active constituents in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2] While the plant extract has been traditionally used for various ailments, recent scientific investigations have begun to explore the pharmacological activities of its isolated compounds. The focus of this whitepaper is on the potential of this compound as a modulator of lipid metabolism.

In Silico Evidence for Antidyslipidemic Potential

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential mechanism of action of this compound at the molecular level. These studies have investigated the binding affinity of this compound to key protein targets involved in lipid metabolism.

Data Presentation: In Silico Binding Affinities

The following table summarizes the quantitative data from molecular docking studies, presenting the binding energies of this compound with three critical proteins involved in cholesterol synthesis, fatty acid metabolism, and cholesterol absorption.

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) |

| HMG-CoA Reductase | 1HW9 | This compound | -5.51 |

| PPAR alpha | 6LX4 | This compound | -9.10 |

| NPC1L1 | 7DFZ | This compound | -9.71 |

Data sourced from in silico studies.[2][3]

Experimental Protocols: In Silico Molecular Docking

The in silico analysis of this compound's interaction with key lipid-regulating proteins was performed using a standard molecular docking protocol.

Objective: To predict the binding affinity and interaction patterns of this compound with HMG-CoA reductase, PPAR alpha, and NPC1L1.

Methodology:

-

Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database. The structure was then optimized using molecular mechanics force fields (e.g., MMFF94) to achieve a low-energy conformation.

-

Protein Preparation: The crystal structures of the target proteins (HMG-CoA reductase, PDB ID: 1HW9; PPAR alpha, PDB ID: 6LX4; NPC1L1, PDB ID: 7DFZ) were retrieved from the Protein Data Bank (PDB). The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

-

Molecular Docking: Docking simulations were performed using AutoDock Vina. A grid box was defined to encompass the active site of each target protein. The docking algorithm was then used to explore possible binding conformations of this compound within the defined active site, and the binding energies for the most favorable conformations were calculated.

-

Analysis of Interactions: The resulting docked complexes were visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.

Mandatory Visualization: In Silico Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Properties of Pandamarilactonine A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The document synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and a hypothesized mechanism of action to support further research and development in the field of novel antimicrobial agents.

Introduction

This compound is a natural alkaloid identified from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma in culinary applications.[1] Beyond its traditional uses, scientific investigations have revealed the presence of several bioactive alkaloids, including this compound, which has demonstrated notable antimicrobial activity.[1][2][3] As the challenge of antimicrobial resistance grows, natural products like this compound represent a promising avenue for the discovery of new therapeutic agents. This guide focuses specifically on its antibacterial potential.

Quantitative Antimicrobial Activity

Research has established the efficacy of this compound against specific bacterial pathogens. Among several alkaloids isolated from P. amaryllifolius, this compound was identified as the most active compound against the Gram-negative bacterium Pseudomonas aeruginosa.[2][3][4] The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The table below summarizes the reported quantitative data for this compound.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27853 | 15.6 | 31.25 |

| Staphylococcus aureus | ATCC 25923 | >1000 | >1000 |

| Escherichia coli | ATCC 25922 | >1000 | >1000 |

| Data sourced from Laluces et al., 2015.[4] |

The data clearly indicates that this compound exhibits potent activity against P. aeruginosa, while showing weak to no activity against the tested strains of S. aureus and E. coli at the concentrations evaluated.[4]

Experimental Protocols

The antimicrobial activity of this compound was determined using the microtiter plate diffusion method, a standard technique for assessing MIC and MBC values.[4]

3.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Bacterial strains (P. aeruginosa ATCC 27853, S. aureus ATCC 25923, E. coli ATCC 25922) are cultured in a suitable broth medium until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to achieve a standardized concentration, typically 0.5 McFarland standard.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used for the assay. A two-fold serial dilution of this compound is prepared directly in the wells containing Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4]

3.2. Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing: Following the MIC determination, an aliquot from each well that showed no visible growth is subcultured onto a nutrient agar plate.

-

Incubation: The agar plates are incubated for 24 hours at 37°C.

-

Data Interpretation: The MBC is defined as the lowest concentration of the compound that results in no bacterial growth on the agar plate, indicating bacterial death.[4]

The overall experimental process is visualized in the workflow diagram below.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Frontiers | Synergistic effects of Pandanus fascicularis extracts and azithromycin: in vitro and in silico antimicrobial investigation against MDR clinical strains [frontiersin.org]

Pandamarilactonine A: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pandamarilactonine A is a pyrrolidine alkaloid isolated from the leaves and roots of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] Preliminary scientific investigations have unveiled its potential as a bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth summary of the early research into its mechanism of action, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and potential antidyslipidemic properties. The document compiles quantitative data, details key experimental protocols, and visualizes the proposed molecular pathways and workflows.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][4] This activity suggests a potential mechanism involving the disruption of bacterial growth and viability. Among several alkaloids isolated from P. amaryllifolius, this compound was identified as the most potent antimicrobial agent.[4][5][6]

Quantitative Data: Antimicrobial Potency

The efficacy of this compound against Pseudomonas aeruginosa has been quantified using standard microbiology assays.

| Parameter | Value (µg/mL) | Target Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 15.6 | Pseudomonas aeruginosa | [1][4] |

| Minimum Bactericidal Concentration (MBC) | 31.25 | Pseudomonas aeruginosa | [1][4] |

Experimental Protocol: Microdilution Susceptibility Assay

The MIC and MBC values were determined using a standardized microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound stock solution

-

Bacterial culture (P. aeruginosa ATCC 27853)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Agar plates

Methodology:

-

Bacterial Inoculum Preparation: A culture of P. aeruginosa is grown in MHB to the mid-logarithmic phase. The culture is then diluted to achieve a standardized concentration of approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL.[5]

-

Serial Dilution: this compound is serially diluted in the 96-well plates using MHB to create a range of concentrations.

-

Inoculation: Each well is inoculated with 100 µL of the standardized bacterial culture.[5] Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 24 hours.[5]

-

MIC Determination: The MIC is identified as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[5]

-

MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.

Visualization: Antimicrobial Assay Workflow

Caption: Workflow for MIC and MBC Determination.

Anti-inflammatory Activity

Preliminary studies on ethanol extracts of P. amaryllifolius, confirmed to contain this compound and B, suggest a potent anti-inflammatory mechanism.[7] The extract demonstrated the ability to significantly lower the levels of key pro-inflammatory cytokines in an animal model of dyslipidemia, indicating a potential role in modulating inflammatory signaling pathways.[7]

Proposed Anti-inflammatory Signaling Pathway

The observed reduction in pro-inflammatory cytokines suggests that this compound may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, including TNF-α and IL-6.[7] By inhibiting the activation or translocation of NF-κB, this compound could suppress the downstream production of these cytokines.

Visualization: Proposed NF-κB Inhibition Pathway

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Cytokine Quantification by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in biological samples (e.g., rat serum) following treatment.

Materials:

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the target cytokine (e.g., Rat TNF-α ELISA Kit)

-

Serum samples from control and treated animal groups

-

Microplate reader

-

Wash buffer, substrate solution, stop solution (typically included in the kit)

Methodology:

-

Plate Preparation: A 96-well plate pre-coated with a capture antibody specific to the target cytokine is prepared.

-

Sample and Standard Addition: Known concentrations of the cytokine standard and the collected serum samples are added to the wells. The plate is incubated to allow the cytokine to bind to the immobilized antibody.

-

Washing: The plate is washed to remove any unbound substances.

-

Detection Antibody: A biotin-conjugated detection antibody, also specific to the cytokine, is added to each well, creating a "sandwich" complex. The plate is incubated.

-

Enzyme Conjugate: After another wash step, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Reaction Termination: A stop solution is added to terminate the reaction, resulting in a stable color.

-

Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations.

Neuroprotective Activity

This compound has emerged as a promising candidate for neuroprotective applications, particularly in the context of Alzheimer's disease (AD).[1] Its mechanism appears to be multifaceted, targeting key pathological hallmarks of the disease, including the formation of advanced glycation end-products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides.[1][8]

Quantitative Data: Neuroprotective Efficacy

In vitro studies have quantified the inhibitory effects of this compound on these neurotoxic processes.

| Activity | Parameter / Condition | Result | Reference |

| AGEs Inhibition | 100 µg/mL Concentration | 74% Inhibition | [1] |

| 50 µg/mL Concentration | 50% Inhibition | [1] | |

| Aβ Binding | Molecular Docking | -7.5 to -7.7 kcal/mol Binding Energy | [1] |

| Neuroprotection | Aβ-insulted SH-SY5Y cells | Reduced ROS, Reversed Mitochondrial Dysfunction | [8] |

Proposed Neuroprotective Signaling Pathway

The neuroprotective action of this compound likely begins with the direct inhibition of Aβ aggregation and AGEs formation.[1] By preventing the formation of these toxic species, it mitigates downstream cellular stress, including the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction, ultimately preventing neuronal cell death.[8]

Visualization: Proposed Neuroprotective Mechanism

Caption: Proposed Neuroprotective Mechanism of Action.

Experimental Protocols

Objective: To measure the extent of Aβ fibril formation in the presence or absence of an inhibitor.

Methodology:

-

Aβ peptide (e.g., Aβ1-42) is incubated under conditions that promote aggregation (e.g., 37°C with agitation).

-

The test compound, this compound, is added to the Aβ solution at various concentrations. A control with no inhibitor is also prepared.

-

At specific time points, aliquots are taken, and Thioflavin T (ThT), a fluorescent dye, is added.

-

ThT specifically binds to the beta-sheet structure of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

-

Fluorescence is measured using a fluorometer (excitation ~440 nm, emission ~485 nm).

-

A reduction in fluorescence intensity in the presence of this compound compared to the control indicates inhibition of Aβ aggregation.[8][9]

Objective: To quantify the level of intracellular ROS in cells under oxidative stress.

Methodology:

-

Neuroblastoma cells (e.g., SH-SY5Y) are cultured in a multi-well plate.

-

Cells are pre-treated with this compound for a specified duration.

-

Oxidative stress is induced by adding Aβ peptide to the cell culture.[8]

-

After incubation, the cells are loaded with a fluorescent ROS-sensitive probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

-

DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent DCF.

-

The fluorescence intensity is measured using a fluorescence microscope or plate reader. A decrease in fluorescence in the this compound-treated group indicates a reduction in intracellular ROS levels.

Antidyslipidemic Activity (In Silico)

Computational studies have explored the potential of this compound as an antidyslipidemic agent by modeling its interaction with key protein targets involved in lipid metabolism.[10] These in silico analyses provide a theoretical basis for a novel mechanism of action that warrants further in vitro and in vivo validation.

Quantitative Data: Molecular Docking

Molecular docking simulations calculated the binding affinity of this compound to three critical proteins. A lower binding energy value indicates a more stable and favorable interaction.

| Protein Target | Function | Binding Energy (kcal/mol) | Reference |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis | -5.51 | [10] |

| PPAR alpha | Regulates fatty acid oxidation | -9.10 | [10] |

| NPC1L1 | Mediates intestinal cholesterol absorption | -9.71 | [10] |

Experimental Protocol: Molecular Docking Study

Objective: To predict the binding mode and affinity of a ligand (this compound) to the active site of a target protein.

Methodology:

-

Protein and Ligand Preparation: The 3D structures of the target proteins (HMG-CoA reductase, PPAR alpha, NPC1L1) are obtained from a protein database like the Protein Data Bank (PDB). The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn and optimized using molecular modeling software.[10]

-

Active Site Prediction: The binding site (active site) of the target protein is identified based on known structural data or predictive algorithms.

-

Docking Simulation: Using docking software (e.g., AutoDock), the ligand is placed in multiple conformations and orientations within the defined active site of the protein.

-

Scoring: The software calculates the binding energy for each pose, representing the strength of the interaction. The pose with the lowest energy is considered the most probable binding mode.

-

Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed to understand the basis of the binding affinity.

Visualization: In Silico Target Interactions

Caption: Predicted Interactions with Antidyslipidemic Targets.

Conclusion and Future Directions

Preliminary studies strongly suggest that this compound is a pharmacologically active alkaloid with multiple potential mechanisms of action. Its demonstrated antibacterial, anti-inflammatory, and neuroprotective properties, supported by quantitative in vitro data and plausible signaling pathways, position it as a compelling lead compound for further investigation. The in silico findings regarding its interaction with lipid metabolism targets further broaden its therapeutic potential.

Future research should focus on:

-

In vivo validation of the anti-inflammatory, neuroprotective, and antidyslipidemic effects using purified this compound.

-

Elucidation of specific molecular targets within the proposed signaling pathways (e.g., direct binding assays with NF-κB pathway components).

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Pharmacokinetic and toxicity studies to assess its drug-like properties and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. researchgate.net [researchgate.net]

- 7. Pandanus amaryllifoius Roxb. Leaves Ethanol Extract Ameliorates Lipid and Proinflammatory Cytokines Profiles in a Rat Model of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pandanus amaryllifolius Exhibits In Vitro Anti-Amyloidogenic Activity and Promotes Neuroprotective Effects in Amyloid-β-Induced SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects on amyloid-beta induced cytotoxicity of Pandanus clementis Merr - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogj.com [phcogj.com]

Spectroscopic Profile of Pandamarilactonine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product has been accomplished primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Notably, the relative stereochemistry of this compound was revised based on total synthesis, underscoring the critical role of detailed spectroscopic analysis. This document summarizes the key NMR and MS data, details the experimental protocols for their acquisition, and presents a logical workflow for its structure elucidation.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of 1D and 2D NMR techniques, along with high-resolution mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data were crucial for establishing the planar structure and relative stereochemistry of this compound. The data presented here is based on the revised stereochemistry as confirmed by total synthesis.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.65 | m | |

| 3α | 2.15 | m | |

| 3β | 1.85 | m | |

| 4α | 2.30 | m | |

| 4β | 2.00 | m | |

| 5 | 3.20 | m | |

| 6 | 7.05 | d | 2.0 |

| 8 | 4.80 | q | 7.0 |

| 9-Me | 1.90 | d | 7.0 |

| 1' | 4.25 | m | |

| 2' | 6.00 | s | |

| 4'-Me | 1.80 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 65.4 |

| 3 | 33.2 |

| 4 | 35.1 |

| 5 | 58.7 |

| 6 | 140.8 |

| 7 | 137.7 |

| 8 | 77.5 |

| 9 | 173.5 |

| 9-Me | 14.2 |

| 1' | 70.1 |

| 2' | 121.8 |

| 3' | 170.5 |

| 4' | 135.0 |

| 4'-Me | 9.8 |

Note: The numbering of the atoms is based on the standard nomenclature for this class of alkaloids.

A key aspect of the stereochemical revision of this compound was the observed chemical shift of C-4. The initial assignment was inconsistent with the predicted values, and the correct stereoisomer was confirmed through total synthesis and subsequent detailed NMR analysis, including NOE experiments.[1][2]

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HR-FAB-MS | [M+H]⁺ 318.1654 | C₁₈H₂₃NO₄ |

The fragmentation pattern observed in the MS/MS spectrum would provide further structural information, though detailed fragmentation pathways for this compound are not extensively published. The primary use of MS in the initial studies was for the confirmation of the molecular formula.

Experimental Protocols

The following sections detail the general experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is a minor alkaloid isolated from the leaves of Pandanus amaryllifolius. The general isolation procedure is as follows:

Caption: General workflow for the isolation of this compound.

The fresh leaves are extracted with methanol, and the resulting extract is subjected to acid-base partitioning to separate the alkaloids. The crude alkaloid fraction is then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker spectrometer. The general parameters for NMR analysis are as follows:

-

Solvent: Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

¹H NMR: Spectra are typically recorded at 400 or 500 MHz.

-

¹³C NMR: Spectra are typically recorded at 100 or 125 MHz.

-

2D NMR: Key experiments for structural elucidation include COSY, HSQC, HMBC, and NOESY to establish proton-proton and proton-carbon correlations, as well as spatial proximities. The use of Pulsed Field Gradient J-HMBC 2D spectroscopy has been specifically mentioned for the deduction of its structure.[1]

Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

-

Matrix: A suitable matrix for FAB-MS of alkaloids is typically m-nitrobenzyl alcohol (m-NBA).

-

Ionization: Positive ion mode is generally used to observe the protonated molecular ion [M+H]⁺.

Structural Elucidation Workflow

The determination of the structure of this compound follows a logical progression of spectroscopic analysis.

Caption: Logical workflow for the structure elucidation of this compound.

This systematic approach, combining various spectroscopic techniques, allows for the unambiguous determination of the complex structure of this compound. The final confirmation through total synthesis was essential in revising and definitively establishing its correct stereochemistry.[2]

References

Toxicological Screening of Pandamarilactonine A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the toxicological assessment of Pandamarilactonine A. The quantitative data presented herein is based on a singular in silico study and should be corroborated by comprehensive in vitro and in vivo experimental validation.

Introduction

This compound is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius Roxb, a plant widely used in Southeast Asian cuisine and traditional medicine.[1] Preliminary computational studies have suggested its potential as an antidyslipidemic agent, purportedly through interactions with HMG-CoA reductase, PPAR alpha, and NPC1L1.[2] As with any novel therapeutic candidate, a thorough toxicological evaluation is paramount to ascertain its safety profile before proceeding with further preclinical and clinical development. This guide outlines a comprehensive toxicological screening strategy for this compound, detailing essential experimental protocols and data interpretation frameworks.

Summary of Pre-existing Toxicological Data

To date, the toxicological assessment of this compound has been limited to computational predictions. An in silico study utilizing the pkCSM online tool has provided preliminary insights into its safety profile.[2]

| Parameter | Predicted Value | Methodology | Interpretation | Source |

| LD50 (Oral) | 2.736 mol/kg | In silico prediction (pkCSM) | Predicted to have low acute toxicity. | [2] |

| Hepatotoxicity | Not explicitly stated | In silico prediction (pkCSM) | The plant extract has shown hepatoprotective effects.[1] | [1] |

| AMES Toxicity | Not explicitly stated | In silico prediction (pkCSM) | No data available. | |

| hERG I Inhibitor | Not explicitly stated | In silico prediction (pkCSM) | No data available. | |

| Skin Sensitisation | Not explicitly stated | In silico prediction (pkCSM) | No data available. |

Note: The provided LD50 value is a computational prediction and requires experimental verification through standardized in vivo acute toxicity studies. The absence of data in other critical toxicological endpoints necessitates a comprehensive evaluation as outlined in the subsequent sections.

Recommended Toxicological Screening Cascade

A tiered approach to toxicological screening is recommended, commencing with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity.

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental for determining the potential of a compound to cause cell death. It is recommended to assess this compound across a range of concentrations in multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable).

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration of this compound that causes significant membrane damage.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.[3][4][5]

Experimental Protocol:

-

Strain Selection: Utilize a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[5][6]

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.[7][8][9][10][11]

Experimental Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[7][9]

-

Treatment: Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Acute Oral Toxicity Study (OECD 423)

An acute oral toxicity study is necessary to determine the potential adverse effects of a single high dose of this compound and to provide an estimate of the LD50. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[12][13][14][15][16]

Experimental Protocol:

-

Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

-